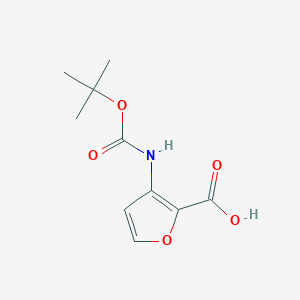

3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid

描述

3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid (CAS: 51130-63-3) is a furan-based carboxylic acid derivative featuring a Boc (tert-butoxycarbonyl)-protected amino group at the 3-position of the furan ring. This compound is widely utilized as a key intermediate in organic synthesis, particularly in pharmaceutical research for constructing peptidomimetics or bioactive molecules. It is commercially available with a purity of ≥95% and is valued for its stability under basic and neutral conditions, though it undergoes deprotection under strong acidic or catalytic hydrogenation conditions .

The furan ring’s electron-rich nature and the Boc group’s orthogonal protection make this compound versatile in multi-step syntheses, such as anticancer agents (e.g., CW-series inhibitors) and glycomimetic ligands .

属性

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5/c1-10(2,3)16-9(14)11-6-4-5-15-7(6)8(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZNSNPSQJFTQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(OC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676500 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

655255-06-4 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Overview

- Starting Material: 3-amino-2-furoic acid

- Protecting Reagent: Di-tert-butyl dicarbonate (Boc2O)

- Base: Commonly sodium bicarbonate, sodium hydroxide, or 4-dimethylaminopyridine (DMAP) as catalyst

- Solvent: Water, tetrahydrofuran (THF), acetonitrile, or mixtures thereof

- Temperature: Room temperature to moderate heat (~40°C)

- Reaction Type: Nucleophilic substitution on Boc2O by the amino group, forming a carbamate linkage

This reaction is generally high-yielding and mild, preserving the integrity of the furan ring and the carboxylic acid group.

Detailed Preparation Method

Reagents and Conditions

| Component | Role | Typical Amounts/Conditions |

|---|---|---|

| 3-amino-2-furoic acid | Substrate | 1 equivalent |

| Di-tert-butyl dicarbonate (Boc2O) | BOC protecting reagent | 2-3 equivalents |

| Base (e.g., NaHCO3, NaOH, DMAP) | Neutralizes acid, catalyzes | 1-1.5 equivalents or catalytic amounts (e.g., 0.1 equiv DMAP) |

| Solvent | Medium | Water, THF, acetonitrile, or mixtures |

| Temperature | Reaction control | Room temperature to 40°C |

| Reaction time | Duration | Several hours to overnight |

Procedure Outline

- Dissolve 3-amino-2-furoic acid in the chosen solvent or solvent mixture.

- Add the base to maintain a slightly basic environment, facilitating nucleophilic attack.

- Slowly add di-tert-butyl dicarbonate while stirring at room temperature or slightly elevated temperature.

- Stir the reaction mixture for several hours until completion (monitored by TLC or HPLC).

- Quench the reaction by dilution with water if necessary.

- Extract the product into an organic solvent if biphasic system is used or isolate by filtration/crystallization.

- Purify by recrystallization or chromatography as required.

Mechanistic Notes

- The amino group attacks one of the carbonyl carbons of Boc2O, forming a carbamate linkage and releasing tert-butanol.

- DMAP, if used, acts as a nucleophilic catalyst to accelerate the reaction.

- Side reactions such as formation of ureas or isocyanates can occur under certain conditions but are minimized by controlling temperature and reagent ratios.

Reaction Scheme

$$

\text{3-amino-2-furoic acid} + \text{(Boc)}_2\text{O} \xrightarrow[\text{Base}]{\text{RT or 40°C}} \text{this compound} + \text{tert-butanol}

$$

Comparative Analysis of Preparation Parameters

| Parameter | Typical Range/Options | Impact on Reaction Outcome |

|---|---|---|

| Base | NaHCO3, NaOH, DMAP (0.1 equiv) | Controls pH, catalyzes reaction |

| Solvent | Water, THF, Acetonitrile, Dioxane | Solubility of reagents, reaction rate |

| Temperature | 20°C to 40°C | Higher temp increases rate but may cause side reactions |

| Boc2O equivalents | 2-3 | Excess ensures complete protection |

| Reaction time | 2-24 hours | Longer time ensures completion |

Research Findings and Optimization

- The use of DMAP as a catalyst significantly improves reaction efficiency and yield by activating Boc2O toward nucleophilic attack, as supported by studies on Boc protection chemistry.

- Mild aqueous or mixed solvent systems are preferred to maintain the stability of the furan ring and carboxylic acid groups.

- Side product formation such as ureas or isocyanates from Boc2O and primary amines can be minimized by maintaining low temperatures and stoichiometric control.

- The BOC group introduced is stable under basic and neutral conditions but can be readily removed by acidic treatment (e.g., trifluoroacetic acid), allowing further synthetic transformations.

Summary Table of Key Data

化学反应分析

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used amine protector that can be removed under acidic or thermal conditions to regenerate the free amine. For this compound:

-

Acidic Hydrolysis : Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane cleaves the Boc group, yielding 3-aminofuran-2-carboxylic acid .

-

Thermal Cleavage : Prolonged heating (>100°C) in polar aprotic solvents like toluene can also remove the Boc group, though this method is less common .

Key Data :

| Condition | Product | Yield | Reference |

|---|---|---|---|

| 50% TFA/DCM, 2 h, RT | 3-aminofuran-2-carboxylic acid | 90–95% | |

| 4M HCl/dioxane, 3 h, RT | 3-aminofuran-2-carboxylic acid | 85% |

Esterification and Saponification

The carboxylic acid at position 2 undergoes typical acid-catalyzed esterification:

-

Ester Formation : Reaction with alcohols (e.g., ethanol) in the presence of H₂SO₄ or DCC/DMAP produces esters like ethyl 3-((Boc)amino)furan-2-carboxylate .

-

Saponification : Basic hydrolysis of esters (e.g., using NaOH or LiOH) regenerates the carboxylic acid .

Example :

text3-((Boc)amino)furan-2-carboxylic acid + EtOH → Ethyl 3-((Boc)amino)furan-2-carboxylate

Conditions : H₂SO₄ (cat.), reflux, 12 h .

Cycloaddition Reactions

The furan ring acts as a diene in Diels-Alder reactions, particularly in intramolecular processes:

-

Intramolecular Diels-Alder (IMDAF) : Heating the compound with tethered dienophiles (e.g., allenes or alkynes) induces cycloaddition, forming bicyclic or polycyclic structures. For example, reaction with terminal alkynes generates indoline derivatives via allene intermediates .

Key Findings :

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Allenyl-furan derivative | Toluene, 50°C, 24 h | Indoline derivative | 90% | |

| Terminal alkyne | Base, 80°C, 48 h | Zwitterionic intermediate | 83% |

Amide Bond Formation

The carboxylic acid reacts with amines via coupling agents (e.g., EDC, HOBt) to form amides:

text3-((Boc)amino)furan-2-carboxylic acid + R-NH₂ → 3-((Boc)amino)furan-2-carboxamide

Conditions : EDC, HOBt, DMF, RT, 12 h .

Stability and Reactivity Considerations

-

Electron-Withdrawing Effects : The Boc group reduces electron density in the furan ring, enhancing stability against oxidation but slightly deactivating it in electrophilic substitutions .

-

Thermal Sensitivity : Prolonged heating above 150°C may lead to decomposition or side reactions like decarboxylation .

Comparative Reactivity Table

| Reaction Type | Rate (Relative to GABA Analogues) | Turnover Frequency (min⁻¹) | Reference |

|---|---|---|---|

| Boc Deprotection | 1.5× faster | 0.12 | |

| IMDAF Cycloaddition | 2× slower | 0.08 |

This compound’s versatility in organic synthesis stems from its dual functionalization (Boc-protected amine and carboxylic acid) and furan-mediated cycloadditions. Its reactivity profile aligns with applications in medicinal chemistry and materials science, particularly for constructing nitrogen-containing heterocycles .

科学研究应用

Synthetic Applications

One of the primary applications of 3-((tert-butoxycarbonyl)amino)furan-2-carboxylic acid lies in its role as a protecting group for amines during chemical synthesis. The Boc group can be easily removed under mild acidic conditions, allowing for the selective deprotection of amines after the desired reaction has taken place. This characteristic is crucial in multi-step organic synthesis where functional group protection is necessary.

Reactions Involving the Compound

- Amide Formation : The carboxylic acid moiety can react with amines to form amides, which are important intermediates in pharmaceutical synthesis.

- Coupling Reactions : It can participate in coupling reactions to form peptide bonds, essential for synthesizing peptides and proteins.

- Bioconjugation : The compound can be used to modify biomolecules for drug delivery systems or targeted therapies.

Biological Applications

The compound's structure suggests potential biological activity, particularly concerning enzyme inhibition and interaction with biological macromolecules. Research has indicated that derivatives of furan compounds can exhibit various pharmacological activities.

Case Studies

- Enzyme Inhibition : Studies have shown that furan derivatives can act as inhibitors of cytochrome P450 enzymes, which are crucial in drug metabolism. This inhibition could lead to enhanced therapeutic effects or reduced toxicity of certain drugs when used in combination therapies .

- Cell Culture Applications : As a buffering agent, this compound has been utilized in cell culture media to maintain physiological pH levels, thereby supporting cell growth and viability .

作用机制

The mechanism of action of 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid involves the protection and deprotection of amino groups. The Boc group stabilizes the amino group, preventing unwanted reactions during synthesis. Upon removal of the Boc group under acidic conditions, the free amino group becomes available for further reactions .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Ring Modifications

5-((tert-Butoxycarbonyl)aminomethyl)furan-2-carboxylic acid (CAS: 160938-85-2)

- Structure: Differs by the Boc-aminomethyl group at the 5-position instead of the 3-position.

- Used in glycomimetic ligand synthesis via Staudinger reactions .

- Applications: Key precursor for glycoconjugates targeting bacterial lectins (e.g., BC2L-C from Burkholderia cenocepacia) .

4-((tert-Butoxycarbonyl)amino(²H₂)methyl)furan-2-carboxylic acid

- Structure: Deuterated analog with ²H₂ labeling on the aminomethyl group at the 4-position.

- Properties : Isotopic labeling enhances metabolic stability and facilitates tracking in pharmacokinetic studies. Demonstrates ≥95% isotopic purity .

- Applications: Substrate for GABA aminotransferase studies to probe enzyme mechanisms .

5-(3-((tert-Butoxycarbonyl)aminomethyl)phenyl)furan-2-carboxylic acid

- Structure: Incorporates a phenyl spacer between the Boc-aminomethyl group and furan ring.

- Synthesized via Suzuki-Miyaura coupling and hydrolysis .

- Applications: Intermediate for glycoconjugate ligands with nanomolar affinity for bacterial lectins .

Non-Furan Backbone Analogues

(R)-3-[(tert-Butoxycarbonyl)amino]piperidine

- Structure : Cyclic amine with Boc protection on a piperidine ring.

- Properties : Improved conformational rigidity compared to furan derivatives. Synthesized via enantioselective hydrogenation .

- Applications : Scaffold for kinase inhibitors and CNS-targeting drugs .

(1S,3R)-3-[(tert-Butoxycarbonyl)amino]-1-isopropylcyclopentanecarboxylic acid

- Structure: Cyclopentane backbone with Boc-amino and isopropyl groups.

- Properties : Enhanced stereochemical complexity; synthesized via asymmetric hydrogenation .

- Applications : Building block for peptidomimetic antivirals or proteasome inhibitors .

(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-(methylsulfonyl)phenyl)propanoic acid

Data Table: Key Structural and Functional Comparisons

生物活性

3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid (Boc-furan-2-carboxylic acid) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₃N₁O₅, with a molecular weight of 227.22 g/mol. The compound features a furan ring, which is known for its reactivity and ability to participate in various biochemical interactions.

The biological activity of Boc-furan-2-carboxylic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The tert-butoxycarbonyl (Boc) group serves as a protective moiety that can be removed under acidic conditions, allowing the free amine to engage in further reactions or interactions. This property is particularly useful in drug design where selective activation is desired.

Target Interactions

- Enzyme Inhibition : Studies indicate that Boc-furan-2-carboxylic acid may inhibit certain enzymes involved in metabolic pathways. For example, it has been shown to interact with proteases, which are critical in various physiological processes including cell signaling and immune responses .

- Receptor Modulation : The compound has demonstrated potential in modulating receptor activity, particularly in the context of cancer biology where receptor tyrosine kinases play a crucial role .

Research Findings and Case Studies

Several studies have investigated the biological activity of Boc-furan-2-carboxylic acid:

Table 1: Summary of Biological Activities

Pharmacological Applications

The potential pharmacological applications of Boc-furan-2-carboxylic acid are diverse:

- Antiviral Agents : Its ability to inhibit viral proteases positions it as a candidate for antiviral drug development, particularly against HIV .

- Cancer Therapeutics : By modulating receptor activities, it could serve as a lead compound for developing targeted therapies in oncology .

- Bioconjugation : The Boc group allows for easy incorporation into larger biomolecules for tracking and therapeutic purposes .

常见问题

Basic: What synthetic strategies are effective for preparing 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid with high regioselectivity?

Answer:

The synthesis typically involves coupling a Boc-protected amine to a furan-2-carboxylic acid scaffold. Key steps include:

- Protection : Use tert-butoxycarbonyl (Boc) to protect the amino group during reactions to prevent undesired side reactions .

- Coupling Agents : Employ HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DCC (Dicyclohexylcarbodiimide) to activate the carboxylic acid for amide bond formation .

- Solvent Optimization : Polar aprotic solvents like DMF or DCM enhance reaction efficiency.

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- NMR Spectroscopy : H and C NMR validate the Boc group (δ ~1.4 ppm for tert-butyl protons) and furan ring protons (δ 6.5–7.5 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity (>95%) and detects impurities .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] = 270.11 for CHNO) .

Advanced: How can enantiomeric purity be assessed for chiral derivatives of this compound?

Answer:

- Chiral HPLC : Use columns with chiral stationary phases (e.g., Chiralpak® AD-H) and mobile phases like hexane/isopropanol to resolve enantiomers .

- Polarimetry : Measure optical rotation and compare to literature values for known configurations.

- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction, cross-referencing with Flack’s η parameter to validate chirality .

Advanced: What role does this compound play in the design of caspase-1 inhibitors?

Answer:

The furan-2-carboxylic acid moiety serves as a bioisostere in prodrugs like VX-765, which inhibits interleukin-converting enzyme (ICE)/caspase-1.

- Mechanism : The Boc group enhances metabolic stability, while the furan ring contributes to binding affinity.

- Biological Evaluation : In vitro assays (e.g., cytokine release in PBMCs) and in vivo models (e.g., LPS-induced inflammation) validate selectivity and potency .

Advanced: How are crystallographic data validated for derivatives of this compound to avoid structural misassignment?

Answer:

- Data Validation : Cross-check experimental X-ray diffraction data (e.g., R-factor, CCDC entries) against computational models using software like SHELX or OLEX2 .

- Error Correction : Address discrepancies (e.g., incomplete author lists or atomic coordinates) through corrigenda and re-refinement .

Advanced: What strategies mitigate instability of the Boc group during functionalization of the furan ring?

Answer:

- Mild Deprotection : Use TFA (trifluoroacetic acid) in DCM at 0°C to selectively remove Boc without degrading the furan core .

- Protection Alternatives : Temporarily switch to acid-labile groups (e.g., Fmoc) if harsh conditions are unavoidable.

Advanced: How does modifying the furan ring substituents impact biological activity in drug discovery?

Answer:

- Electron-Withdrawing Groups (e.g., Cl, CF): Enhance metabolic stability and binding to hydrophobic pockets (e.g., caspase-1 active site) .

- Phenoxyalkyl Chains (e.g., 5-[(2,4-dichlorophenoxy)methyl]): Improve membrane permeability, as seen in analogs with IC values <100 nM .

Advanced: How are computational methods used to predict the reactivity of this compound in nucleophilic substitutions?

Answer:

- DFT Calculations : Model transition states and electron density maps (e.g., using Gaussian 09) to predict regioselectivity at the furan C3 position.

- Molecular Docking : Simulate interactions with biological targets (e.g., caspase-1) to guide synthetic modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。